Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-pyridine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonylamino derivative. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
- 2-(2-Tert-butoxycarbonylamino-4-pyridyl)-1-phenylethanone
Uniqueness
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its specific substitution pattern and the presence of both pyridine and phenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-(3-methylphenyl)-2-oxoethyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-13-6-5-7-15(10-13)16(22)11-14-8-9-20-17(12-14)21-18(23)24-19(2,3)4/h5-10,12H,11H2,1-4H3,(H,20,21,23) |
InChI Key |
PNBZVGKORYMSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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